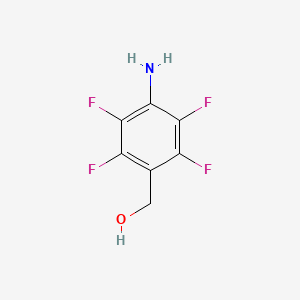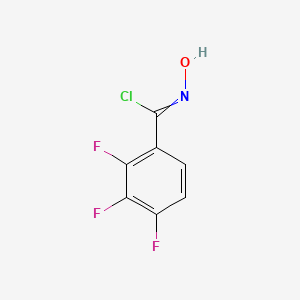
4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester is a boronic ester compound that has gained significant attention in organic synthesis. Boronic esters are known for their versatility and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is particularly valuable due to its stability and reactivity, making it a useful building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester typically involves the reaction of a boronic acid with pinacol in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactor systems allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other oxidized products.
Reduction: Reduction reactions can convert the boronic ester to corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized organic compounds.
Aplicaciones Científicas De Investigación
4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester has numerous applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Medicine: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: The compound is valuable in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester exerts its effects involves the formation of boron-oxygen bonds. These bonds are crucial in various chemical transformations, including the formation of carbon-carbon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in radical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tert-Butoxycarbonyl)phenylboronic acid, pinacol ester
- Allylboronic acid pinacol ester
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester is unique due to its stability and reactivity, which make it a versatile building block in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields of research and industry set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H25BO4 |
|---|---|
Peso molecular |
268.16 g/mol |
Nombre IUPAC |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate |
InChI |
InChI=1S/C14H25BO4/c1-12(2,3)17-11(16)9-8-10-15-18-13(4,5)14(6,7)19-15/h8,10H,9H2,1-7H3 |
Clave InChI |
CYRJZJAKGYDHIQ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)

![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)

![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)




![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)


![6-Fluorothieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B13682819.png)
